Ethyl 4-chloro-4-oxobutanoate

Description

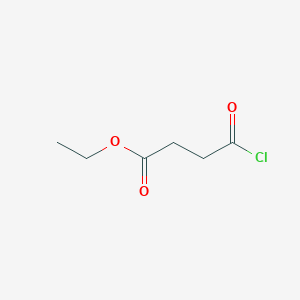

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZFDJXHLQQSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065818 | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14794-31-1 | |

| Record name | Ethyl succinyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14794-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014794311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(chloroformyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-chloro-4-oxobutanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFH5LG292R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-4-oxobutanoate is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Possessing both an ester and a reactive acyl chloride functional group, it serves as a key building block for the introduction of a succinyl moiety in the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the predominant synthesis pathway for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its practical application.

The most common and efficient synthesis of this compound is a two-step process. The first step involves the mono-esterification of succinic anhydride with ethanol to yield ethyl hydrogen succinate (also known as monoethyl succinate). The subsequent step is the conversion of the carboxylic acid group of ethyl hydrogen succinate into an acyl chloride using a chlorinating agent, typically thionyl chloride, to afford the final product.

Synthesis Pathway Overview

The overall synthetic route is depicted in the following diagram:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound.

| Step | Reaction | Reactants | Reagents/Catalyst | Molar Ratio (Reactant:Reagent) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| 1 | Mono-esterification | Succinic anhydride, Ethanol | Strong acid cation exchange resin (optional) | 1:2.5 | 100 ± 2 | 4 | 71.4 | >99.5 (by GC) |

| 2 | Chlorination | Ethyl hydrogen succinate, Thionyl chloride | - | 1:2.5 | 90 - 100 | Until gas evolution ceases | 95.7 - 96.1 | >99.2 (by GC) |

Experimental Protocols

Step 1: Synthesis of Ethyl Hydrogen Succinate from Succinic Anhydride

This procedure details the ring-opening esterification of succinic anhydride to produce ethyl hydrogen succinate.[1]

Materials:

-

Succinic anhydride

-

Dehydrated ethanol

-

Strongly acidic styrene-type cation exchange resin

Procedure:

-

In a reactor, combine succinic anhydride (347.2 g, 3.470 mol), dehydrated ethanol (506 mL, 8.675 mol), and a strong acid type styrene cation exchange resin (86.8 g).

-

Heat the mixture to 100 ± 2 °C and maintain this temperature for 4 hours.

-

Monitor the reaction completion using gas chromatography.

-

Once the reaction is complete, stop the heating and filter the hot mixture to remove the resin.

-

Allow the filtrate to cool to room temperature, which may cause unreacted succinic anhydride to precipitate.

-

Filter the cooled solution to remove any solid.

-

Remove water and excess ethanol from the filtrate by vacuum distillation.

-

Collect the fraction at 146-149 °C under a vacuum of 2.27 kPa to obtain pure ethyl hydrogen succinate.

Experimental Workflow:

Step 2: Synthesis of this compound from Ethyl Hydrogen Succinate

This protocol describes the conversion of the carboxylic acid functionality of ethyl hydrogen succinate to an acyl chloride.[1]

Materials:

-

Ethyl hydrogen succinate

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a reactor, add ethyl hydrogen succinate (e.g., 127.2 g, 0.714 mol).

-

While controlling the reaction temperature between 25-30 °C, slowly add thionyl chloride (104 mL, 1.428 mol) dropwise.

-

After the addition is complete, heat the mixture to a temperature of 90-100 °C.

-

Maintain this temperature until the evolution of gas (HCl and SO₂) ceases.

-

After the reaction is complete, stop the heating.

-

Purify the crude product by vacuum distillation, collecting the fraction at 87-90 °C / 11 mmHg. This yields this compound.[1]

Experimental Workflow:

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of the final product, this compound.

| Property | Value |

| Molecular Formula | C₆H₉ClO₃ |

| Molecular Weight | 164.59 g/mol |

| Appearance | Liquid |

| Boiling Point | 88-90 °C at 11 mmHg |

| Density | 1.155 g/mL at 25 °C |

| Refractive Index | n20/D 1.437 |

| CAS Number | 14794-31-1 |

Spectroscopic data, including NMR, FTIR, Raman, and Mass Spectrometry, are available for this compound and can be found in various spectral databases.[2][3]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined protocols and understanding the quantitative aspects of the reactions, researchers and drug development professionals can reliably produce this valuable synthetic intermediate. The provided workflows and data tables are intended to streamline the process and facilitate its implementation in a laboratory setting. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling thionyl chloride, which is a corrosive and moisture-sensitive reagent.

References

Technical Guide: Physicochemical Properties of Ethyl 4-chloro-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-chloro-4-oxobutanoate (CAS No. 14794-31-1). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key reagent and building block in organic synthesis. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway involving this molecule.

Core Physicochemical Data

This compound, also known as Ethyl succinyl chloride, is a liquid organic compound with the linear formula ClCOCH₂CH₂CO₂C₂H₅[1]. Its properties make it a versatile reagent in various chemical syntheses.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₉ClO₃ | [1] |

| Molecular Weight | 164.59 g/mol | [1] |

| Boiling Point | 88-90 °C at 11 mmHg | [1] |

| Density | 1.155 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.437 | [1] |

| Flash Point | 84 °C (closed cup) | [1] |

| Form | Liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 14794-31-1 | [1] |

| EC Number | 238-855-9 | [1] |

| MDL Number | MFCD00000751 | [1] |

| SMILES | CCOC(=O)CCC(Cl)=O | [1] |

| InChI | 1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3 | [1] |

| InChIKey | IXZFDJXHLQQSGQ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for measuring the boiling point, density, and refractive index of a liquid compound like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

Place a few milliliters of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the assembly in the Thiele tube or oil bath, making sure the heating oil level is above the sample level.

-

Gently heat the side arm of the Thiele tube or the oil bath.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube[2].

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and bring it to the same temperature in the water bath.

-

Dry the outside and weigh the filled pycnometer (m₃).

-

The density (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature[3][4].

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

Turn on the Abbe refractometer and the circulating water bath set to a specific temperature (e.g., 20 °C).

-

Clean the prism surfaces of the refractometer with a suitable solvent and lens paper.

-

Using a clean dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the mirror to get maximum illumination.

-

Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

If the dividing line is colored, adjust the compensator to remove the color dispersion.

-

Read the refractive index value from the scale.

Synthetic Pathway Visualization

This compound is a key reagent in the synthesis of various compounds. One notable application is in the preparation of succinate prodrugs of curcuminoids, which are investigated for their potential in colon cancer treatment[5][6][7]. The following diagram illustrates the general reaction scheme for the synthesis of a curcuminoid diethyl disuccinate.

Caption: Synthesis of Curcuminoid Succinate Prodrug.

Experimental Workflow for Curcuminoid Succinate Prodrug Synthesis

The synthesis involves the esterification of a curcuminoid with this compound.

Materials:

-

Curcuminoid (e.g., Curcumin)

-

This compound

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

1 M Sodium bicarbonate solution

-

Water

Procedure:

-

A solution of the curcuminoid and DMAP in dichloromethane is prepared in a round-bottomed flask.

-

This compound, dissolved in dichloromethane, is added slowly to the curcuminoid solution under a nitrogen atmosphere at room temperature.

-

The reaction mixture is stirred for a specified period (e.g., 2 hours).

-

The solvent is then removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with 1 M sodium bicarbonate solution and water.

-

The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified[5][6].

The following diagram illustrates the key steps in the experimental workflow.

Caption: Prodrug Synthesis Workflow.

References

- 1. Ethyl 4-chloro-4-oxobutyrate 94 14794-31-1 [sigmaaldrich.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. mt.com [mt.com]

- 5. Synthesis, Characterization and Biological Evaluation of Succinate Prodrugs of Curcuminoids for Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and biological evaluation of succinate prodrugs of curcuminoids for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-chloro-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-4-oxobutanoate, a bifunctional molecule featuring both an ester and an acyl chloride, serves as a versatile building block in organic synthesis. Its reactivity and utility in the construction of more complex molecules are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive overview of the molecular structure of this compound, delving into its likely conformational landscape based on analyses of structurally related compounds. Spectroscopic data, essential for its characterization, are summarized, and a detailed experimental protocol for its synthesis is provided.

Molecular Structure and Properties

This compound, also known as ethyl succinyl chloride, is a derivative of succinic acid. Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl succinyl chloride, 3-Carboethoxypropionyl chloride |

| CAS Number | 14794-31-1 |

| Molecular Formula | C₆H₉ClO₃ |

| Molecular Weight | 164.59 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 88-90 °C at 11 mmHg[1] |

| Density | 1.155 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.437[1] |

Conformational Analysis

The flexibility of this compound arises from the rotation around the C2-C3 single bond of the succinate backbone. This rotation gives rise to two primary classes of conformers: anti (or trans) and gauche.

Caption: Rotational Isomers around the C2-C3 bond.

Studies on succinic acid have shown that it exists as a mixture of gauche and anti conformers, with the relative populations being highly dependent on the solvent environment. In many cases, the gauche conformer is found to be more stable. Similarly, vibrational spectroscopy studies of succinyl chloride have confirmed the presence of both trans and gauche isomers.

For this compound, it is therefore highly probable that a similar equilibrium between gauche and anti conformers exists. The relative stability of these conformers will be influenced by a combination of steric and electronic factors, including dipole-dipole interactions between the ester and acyl chloride functional groups.

Spectroscopic Characterization

The structural elucidation and conformational analysis of this compound rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum for this compound is not available, the expected signals can be predicted. The vicinal coupling constants (³J) between the protons on C2 and C3 are particularly informative for conformational analysis. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the relative populations of the gauche and anti conformers can be estimated.

Caption: Workflow for Conformational Analysis using NMR.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and acyl chloride functional groups. The C=O stretching vibrations for both groups will be prominent. The exact positions of these bands can be sensitive to the conformational state of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A mass spectrum for this compound is available in spectral databases.

| Spectroscopic Data | Expected/Observed Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the two methylene groups of the succinate backbone. The coupling constants of the methylene protons are conformationally dependent. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and acyl chloride, the carbons of the ethyl group, and the two methylene carbons. |

| IR (cm⁻¹) | Strong C=O stretching bands for the acyl chloride (typically ~1800 cm⁻¹) and the ester (typically ~1740 cm⁻¹). C-O stretching bands for the ester. |

| Mass Spectrum (m/z) | Molecular ion peak (M⁺) at approximately 164. Fragmentation patterns corresponding to the loss of Cl, C₂H₅O, and other fragments. A publicly available mass spectrum can be found on SpectraBase.[2] |

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from monoethyl succinate.

Caption: Synthesis Workflow.

Materials:

-

Monoethyl succinate

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF)

-

Reaction flask equipped with a reflux condenser and a nitrogen inlet

Procedure:

-

To a reaction flask containing monoethyl succinate and dichloromethane, add thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 5 hours at 38°C).

-

After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by its molecular structure and conformational dynamics. While direct conformational studies are lacking, analysis of related compounds strongly suggests an equilibrium between gauche and anti conformers. The application of spectroscopic techniques, particularly NMR spectroscopy, is crucial for a more detailed understanding of this equilibrium. The provided synthesis protocol offers a reliable method for the preparation of this important building block for further applications in pharmaceutical and materials science research.

References

Ethyl 4-chloro-4-oxobutanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-4-oxobutanoate, also commonly known as ethyl succinyl chloride, is a bifunctional chemical reagent of significant interest in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure incorporates both an ethyl ester and a reactive acyl chloride, rendering it a versatile building block for the introduction of a succinyl moiety into a wide range of molecules. This guide provides an in-depth overview of its chemical identifiers, physical properties, synthesis, applications, and safety protocols.

Core Chemical Identifiers and Properties

Precise identification of chemical compounds is critical for research and development. This compound is registered under CAS number 14794-31-1. It is crucial to distinguish it from its isomer, ethyl 4-chloro-3-oxobutanoate (CAS No. 638-07-3), which possesses a different substitution pattern and reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14794-31-1[1][2] |

| EC Number | 238-855-9[1] |

| Linear Formula | ClCOCH₂CH₂CO₂C₂H₅[1][2] |

| Molecular Formula | C₆H₉ClO₃[1] |

| Molecular Weight | 164.59 g/mol [1] |

| Synonyms | Ethyl succinyl chloride, 3-Carboethoxypropionyl chloride, 4-Chloro-4-oxobutanoic acid ethyl ester, β-Carbethoxypropionyl chloride[1][2] |

| InChI | 1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3[1][2] |

| InChIKey | IXZFDJXHLQQSGQ-UHFFFAOYSA-N[1][2] |

| SMILES | CCOC(=O)CCC(Cl)=O[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Liquid[1] |

| Boiling Point | 88-90 °C at 11 mmHg[1][2] |

| Density | 1.155 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.437[1][2] |

| Flash Point | 84 °C (183.2 °F) - closed cup[1][2] |

| Storage Temperature | 2-8°C[1][2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process commencing with the ring-opening of succinic anhydride with ethanol, followed by the conversion of the resulting carboxylic acid to an acyl chloride.

Step 1: Monoesterification of Succinic Anhydride

This procedure involves the ring-opening of succinic anhydride to yield monoethyl succinate.

-

Materials: Succinic anhydride, anhydrous ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride in anhydrous ethanol.

-

Heat the mixture to reflux.

-

Continue refluxing for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure to yield crude monoethyl succinate. This product is often of sufficient purity for the subsequent step.

-

Step 2: Acyl Chloride Formation

The carboxylic acid group of monoethyl succinate is converted to an acyl chloride using a chlorinating agent like thionyl chloride.

-

Materials: Monoethyl succinate, thionyl chloride, anhydrous solvent (e.g., toluene).

-

Procedure:

-

In a fume hood, dissolve the crude monoethyl succinate in an anhydrous solvent within a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl gas.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 1-2 hours to drive the reaction to completion. The evolution of HCl gas will cease.

-

After cooling, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude this compound can be used directly in subsequent reactions or purified by vacuum distillation.

-

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various molecules with applications in medicinal chemistry and materials science.

-

Prodrug Synthesis: This reagent is utilized in the development of succinate-based prodrugs. For instance, it has been employed in the synthesis of succinate prodrugs of curcuminoids, which are investigated for their potential in colon cancer treatment. The succinyl linker can be designed to be cleaved under specific physiological conditions, releasing the active drug.

-

Polymer-Supported Catalysts: this compound is a precursor for creating polymer-supported bifunctional catalysts.[3] These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is a key principle of green chemistry.

-

Synthesis of Bioactive Molecules: It is also used in the synthesis of succinimidyl esters, such as the succinimidyl ester of benzo(a)pyrene.[3] Such activated esters are valuable for bioconjugation, enabling the labeling of proteins and other biomolecules.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.

Table 3: Safety Information for this compound

| Hazard Information | Details |

| GHS Pictogram | GHS05 (Corrosion)[1][2] |

| Signal Word | Danger[1][2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[1][2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended. |

| Storage Class | 8A - Combustible corrosive hazardous materials[1] |

In case of accidental exposure, it is crucial to seek immediate medical attention. For skin contact, flush with plenty of soap and water for at least 15 minutes while removing contaminated clothing. For eye contact, immediately flush with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical aid. Always consult the material safety data sheet (MSDS) before handling this compound.

References

Spectroscopic Profile of Ethyl 4-chloro-4-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-chloro-4-oxobutanoate (CAS No. 14794-31-1), a key intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 2H | -OCH₂CH₃ |

| ~3.25 | Triplet | 2H | -C(O)CH₂- |

| ~2.80 | Triplet | 2H | -CH₂C(O)O- |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

Note: Predicted values are based on standard chemical shift correlations. The exact values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) [ppm] | Assignment |

| ~172.5 | Ester Carbonyl (-C(O)O-) |

| ~171.0 | Acyl Chloride Carbonyl (-C(O)Cl) |

| ~61.0 | -OCH₂CH₃ |

| ~45.0 | -C(O)CH₂- |

| ~29.0 | -CH₂C(O)O- |

| ~14.0 | -OCH₂CH₃ |

Note: Predicted values are based on standard chemical shift correlations.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1810 | Strong | C=O Stretch (Acyl Chloride) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1200-1000 | Strong | C-O Stretch (Ester) |

| ~2980-2850 | Medium | C-H Stretch (Aliphatic) |

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 164/166 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 129 | Loss of Cl |

| 119 | Loss of -OCH₂CH₃ |

| 91 | [C₄H₃O₂]⁺ |

Note: The mass spectrum is available on databases such as SpectraBase.[1] The fragmentation pattern is predicted based on common fragmentation pathways for esters and acyl chlorides.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Instrumentation: Spectra are acquired on a 300 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: 0-12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Spectral width: 0-200 ppm

-

Broadband proton decoupling is applied.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is diluted in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.

-

GC-MS Conditions:

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Column: A standard non-polar capillary column (e.g., DB-5ms) is used.

-

Oven Program: A temperature gradient is employed to ensure separation of the analyte from any impurities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 35-200 is typically sufficient.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

References

A Technical Guide to Ethyl 4-chloro-4-oxobutanoate: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethyl 4-chloro-4-oxobutanoate, a key reagent in synthetic organic chemistry and drug development. This document details its commercial availability from various suppliers, provides insights into its chemical properties, and presents a detailed experimental protocol for its application in the synthesis of succinate prodrugs.

Commercial Availability and Suppliers

This compound (CAS Number: 14794-31-1), also known as Ethyl succinyl chloride, is readily available from several chemical suppliers. The purity and quantity offered can vary, impacting the price. Researchers should consult the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | This compound | 94% or 95% | 25 g, 100 g |

| pH Scientific | This compound | Not Specified | 25g, 100g, 500g |

| BLD Pharm | This compound | Not Specified | Inquire for details |

| Alkali Scientific | This compound | Not Specified | 25 g |

Note: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most up-to-date information.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value |

| Linear Formula | ClCOCH₂CH₂CO₂C₂H₅[1] |

| Molecular Weight | 164.59 g/mol [1] |

| Form | Liquid |

| Boiling Point | 88-90 °C/11 mmHg |

| Density | 1.155 g/mL at 25 °C |

| Refractive Index | n20/D 1.437 |

| Storage Temperature | 2-8°C[1] |

Safety Information:

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including a faceshield, gloves, and goggles, should be worn when handling this chemical. It is a combustible liquid and may be corrosive to metals.[2] In case of fire, highly toxic HCl gas is produced.[2]

Synthesis of this compound

A general workflow for the synthesis of this compound is depicted below. The process typically involves the reaction of succinic acid monoethyl ester with a chlorinating agent, such as thionyl chloride.

References

Ethyl 4-chloro-4-oxobutanoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-4-oxobutanoate is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two reactive functional groups: an acyl chloride and an ethyl ester. However, the high reactivity of the acyl chloride moiety necessitates a thorough understanding of its stability and appropriate handling and storage conditions to ensure its integrity and successful application in synthetic protocols. This technical guide provides an in-depth overview of the stability profile of this compound, detailing its primary degradation pathways, recommended storage conditions, and methodologies for its stability assessment.

Chemical Properties and Inherent Instability

This compound, also known as ethyl succinyl chloride, possesses the chemical formula C₆H₉ClO₃. The presence of the highly electrophilic acyl chloride group makes the molecule susceptible to nucleophilic attack, with water being a primary reactant of concern.

The principal degradation pathway for this compound is hydrolysis. The acyl chloride readily reacts with water to yield monoethyl succinate and hydrochloric acid. This reaction is typically rapid and exothermic. The presence of the resulting acidic byproduct can potentially catalyze further degradation of other reaction components.

Due to this reactivity, this compound is classified as a moisture-sensitive compound. Exposure to atmospheric humidity can lead to a significant loss of purity over time.

Recommended Storage and Handling Conditions

To maintain the quality and reactivity of this compound, strict adherence to proper storage and handling protocols is paramount. The following table summarizes the recommended conditions based on supplier safety data sheets and chemical literature.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][2][3] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[4][5] | To exclude atmospheric moisture and oxygen. |

| Container | Tightly sealed, in a dry and well-ventilated place[4] | To prevent ingress of moisture and ensure safe storage. |

| Light | Protect from light[4] | To prevent potential photolytic degradation. |

Handling Precautions:

-

Always handle this compound in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Use dry glassware and syringes to prevent hydrolysis.

-

Avoid inhalation of vapors and contact with skin and eyes.

Chemical Compatibility

The reactivity of the acyl chloride functional group dictates its incompatibility with a range of common laboratory reagents. Understanding these incompatibilities is crucial to prevent hazardous situations and ensure the success of chemical reactions.

| Incompatible Material | Reason for Incompatibility |

| Water/Moisture | Rapid hydrolysis to form monoethyl succinate and HCl. |

| Strong Bases (e.g., hydroxides, amines) | Vigorous, exothermic reaction leading to the formation of carboxylates or amides. |

| Strong Oxidizing Agents | Potential for vigorous and hazardous reactions. |

| Alcohols | Reacts to form the corresponding diester. |

Stability-Indicating Analytical Methods

Assessing the stability of this compound requires analytical methods that can separate the intact molecule from its potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the relatively nonpolar this compound from the more polar degradation product, monoethyl succinate. A UV detector is suitable for detection as both the parent molecule and the primary degradant contain a carbonyl group.

-

Gas Chromatography (GC): GC can also be employed for purity assessment. The volatility of this compound allows for its analysis by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification of any impurities or degradation products.

Experimental Protocol for Stability Assessment

The following is a generalized protocol for evaluating the hydrolytic stability of this compound. This protocol can be adapted to study the effects of temperature, pH, and different solvent systems.

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH buffers (e.g., phosphate, acetate)

-

HPLC system with a C18 column and UV detector

-

Thermostatted reaction vessel

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in dry acetonitrile. From this stock, prepare a series of calibration standards of known concentrations.

-

Reaction Setup: In a thermostatted vessel, prepare the desired reaction medium (e.g., a specific pH buffer or a mixture of water and an organic co-solvent).

-

Initiation of Reaction: At time zero, add a known volume of the this compound stock solution to the reaction medium with vigorous stirring.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of cold, dry acetonitrile. This will significantly slow down the hydrolysis.

-

HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.

-

Data Analysis: Plot the concentration of this compound versus time. From this data, the rate of hydrolysis can be determined.

Visualization of Degradation Pathway and Experimental Workflow

To provide a clearer understanding of the chemical processes and experimental design, the following diagrams have been generated using the DOT language.

Caption: Hydrolytic degradation of this compound.

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of this compound is intrinsically linked to its high reactivity, primarily as an acyl chloride. Its pronounced sensitivity to moisture necessitates stringent storage and handling conditions to preserve its chemical integrity. For researchers and professionals in drug development, a comprehensive understanding of its stability profile is essential for its effective use as a synthetic building block. By adhering to the guidelines outlined in this technical guide, users can minimize degradation and ensure the reliability and reproducibility of their synthetic endeavors. Further studies to quantify the hydrolysis kinetics under various conditions would be beneficial for developing a more complete stability profile of this important reagent.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 4-chloro-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-4-oxobutanoate, also known as ethyl succinyl chloride, is a chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, containing both an ester and a reactive acyl chloride group, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals. This guide provides a detailed overview of its key physical properties, namely its boiling and melting points, and outlines the general experimental procedures used for their determination.

Physical Properties

The physical state of this compound under standard conditions is a clear, colorless to light yellow liquid.[1][2][3][4] It is sensitive to moisture, which can cause hydrolysis of the acyl chloride group.[2][5]

Data Summary

The boiling point of this compound is most consistently reported under reduced pressure to avoid decomposition at higher temperatures. A melting point is not typically reported in chemical literature and supplier specifications, as the substance is a liquid at ambient temperatures. Its freezing point is presumed to be well below 0 °C.

| Property | Value | Conditions |

| Boiling Point | 88-90 °C | at 11 mmHg |

| 144 °C | at 90 mmHg | |

| Melting Point | Not Reported | - |

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not publicly detailed, the following represents a standard methodology for determining the boiling point of a liquid under reduced pressure (vacuum distillation).

General Protocol for Boiling Point Determination by Vacuum Distillation

Objective: To determine the boiling point of a liquid sample at a controlled pressure below atmospheric pressure. This technique is essential for compounds that decompose, oxidize, or are otherwise unstable at their atmospheric boiling point.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Distillation head with thermometer port

-

Thermometer (calibrated)

-

Condenser (e.g., Liebig)

-

Receiving flask

-

Vacuum pump

-

Manometer (for pressure measurement)

-

Heating mantle with stirrer

-

Boiling chips or magnetic stir bar

Procedure:

-

Assembly: The distillation apparatus is assembled. The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips.

-

Vacuum Application: The system is sealed and connected to the vacuum pump. The pressure is gradually lowered to the desired level (e.g., 11 mmHg) and monitored with the manometer.

-

Heating: The sample is gently heated using the heating mantle while being stirred.

-

Equilibrium: The temperature is slowly increased until the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.

-

Measurement: The temperature at which the vapor and liquid phases are in equilibrium is recorded. This is characterized by a stable temperature reading while condensate is actively forming and dripping into the condenser.

Logical Workflow: Synthesis of this compound

As a reactive chemical intermediate, this compound is typically synthesized for immediate use in subsequent reactions. A common and straightforward method for its preparation is the reaction of monoethyl succinate with a chlorinating agent, such as thionyl chloride.

Caption: Synthetic pathway for this compound.

References

- 1. Ethyl Succinyl Chloride | 14794-31-1 | TCI AMERICA [tcichemicals.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. 14794-31-1 CAS | ETHYL SUCCINYL CHLORIDE | Acid Halides | Article No. 3754P [lobachemie.com]

- 4. Ethyl 3-(chloroformyl)propionate(14794-31-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Ethyl succinyl chloride, 95% | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. Ethyl Succinyl Chloride | 14794-31-1 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Ethyl 4-chloro-4-oxobutanoate as a Versatile Acylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-4-oxobutanoate is a bifunctional reagent of significant utility in organic synthesis. Its structure incorporates a reactive acid chloride and an ester moiety, rendering it a versatile building block for the introduction of a four-carbon chain with two distinct functionalities. This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent in several key synthetic transformations, including Friedel-Crafts acylations, N-acylations of amines, O-acylations of phenols, and the synthesis of γ-ketoesters via acylation of organometallic reagents.

Friedel-Crafts Acylation of Aromatic Compounds

The acid chloride functionality of this compound readily participates in Friedel-Crafts acylation reactions with a variety of aromatic and heteroaromatic substrates in the presence of a Lewis acid catalyst. This reaction provides a direct route to the synthesis of ethyl 4-aryl-4-oxobutanoates, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules.

Quantitative Data for Friedel-Crafts Acylation

| Entry | Aromatic Substrate | Lewis Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzene | AlCl₃ | CS₂ | 2 | 25 | 85 |

| 2 | Toluene | AlCl₃ | CH₂Cl₂ | 3 | 0-25 | 90 (p-isomer) |

| 3 | Anisole | AlCl₃ | Nitrobenzene | 4 | 0 | 92 (p-isomer) |

| 4 | Chlorobenzene | AlCl₃ | CH₂Cl₂ | 5 | 25 | 88 (p-isomer) |

| 5 | Thiophene | SnCl₄ | 1,2-Dichloroethane | 6 | 25 | 75 |

| 6 | Furan | BF₃·OEt₂ | Ether | 2 | 0 | 60 |

Experimental Protocol: Friedel-Crafts Acylation of Anisole

Materials:

-

This compound (1.0 eq)

-

Anisole (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Nitrobenzene

-

0.1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous nitrobenzene.

-

Cool the suspension to 0 °C in an ice bath.

-

Add anisole (1.2 eq) to the cooled suspension.

-

Add a solution of this compound (1.0 eq) in anhydrous nitrobenzene dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 0.1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-(4-methoxyphenyl)-4-oxobutanoate.

Application Notes and Protocols: Reaction of Ethyl 4-Chloro-4-oxobutanoate with Primary Amines in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of ethyl 4-chloro-4-oxobutanoate with primary amines is a robust and versatile method for the synthesis of N-substituted ethyl 4-amino-4-oxobutanoate derivatives, also known as ethyl succinamides. This class of compounds is of significant interest in drug discovery and development due to the prevalence of the succinamide moiety in biologically active molecules. Notably, these derivatives are recognized as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[1][2][3] Inhibition of SDH has emerged as a promising therapeutic strategy in oncology and for the development of novel fungicides.[1][2]

These application notes provide a comprehensive overview of the synthesis, characterization, and biological relevance of N-substituted ethyl 4-amino-4-oxobutanoates, offering detailed experimental protocols and data to support researchers in this field.

Reaction Overview and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in this compound. The lone pair of electrons on the nitrogen atom of the primary amine initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen, typically by another molecule of the primary amine or a non-nucleophilic base, to yield the final N-substituted amide product and the corresponding ammonium chloride salt.

Applications in Drug Development

The primary application of the resulting N-substituted ethyl 4-amino-4-oxobutanoate derivatives in drug development lies in their ability to act as succinate dehydrogenase inhibitors (SDHIs).[1][2] SDH, or Complex II of the mitochondrial respiratory chain, catalyzes the oxidation of succinate to fumarate.[3] By competitively inhibiting the binding of succinate to the active site of SDH, these compounds disrupt cellular respiration and energy production.[4][5] This mechanism is particularly relevant in:

-

Oncology: Certain tumors exhibit a reliance on SDH activity for survival and proliferation. Inhibition of SDH can lead to an accumulation of succinate, which has been implicated as an oncometabolite, driving tumorigenesis through various cellular signaling pathways.

-

Fungicides: SDH is a crucial enzyme for fungal respiration. Many commercially successful fungicides are SDHIs, highlighting the effectiveness of this target in controlling fungal pathogens.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of N-substituted ethyl 4-amino-4-oxobutanoates.

General Protocol for the Synthesis of Ethyl 4-(Alkylamino)-4-oxobutanoate Derivatives

This procedure describes the reaction of this compound with a primary amine in the presence of a base to neutralize the HCl byproduct.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine, n-butylamine) (1.1 eq)

-

Triethylamine (1.2 eq) or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted ethyl 4-amino-4-oxobutanoate.

Protocol for Spectroscopic Characterization

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

IR: Analyze the neat product as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

MS: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Parameters:

-

¹H and ¹³C NMR: 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

FT-IR: Standard FT-IR spectrometer. Report characteristic absorption frequencies in cm⁻¹.

-

Mass Spectrometry: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of representative N-substituted ethyl 4-amino-4-oxobutanoate derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of Ethyl 4-(Alkylamino)-4-oxobutanoates

| Primary Amine | Reaction Time (h) | Solvent | Yield (%) |

| Benzylamine | 4 | DCM | 85-95 |

| n-Butylamine | 3 | DCM | 80-90 |

| Aniline | 6 | DCM | 75-85 |

| Cyclohexylamine | 4 | DCM | 82-92 |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)

| Compound | -OCH₂CH₃ (q) | -OCH₂CH ₃ (t) | -C(O)CH₂- (t) | -CH₂C(O)N- (t) | R-group Protons | NH (br s) |

| Ethyl 4-(benzylamino)-4-oxobutanoate | 4.14 | 1.25 | 2.68 | 2.50 | 7.25-7.35 (m, 5H), 4.45 (d, 2H) | ~6.5 |

| Ethyl 4-(butylamino)-4-oxobutanoate | 4.12 | 1.24 | 2.65 | 2.45 | 3.25 (q, 2H), 1.48 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H) | ~6.2 |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)

| Compound | -OC H₂CH₃ | -OCH₂C H₃ | -C (O)O- | -C(O)C H₂- | -C H₂C(O)N- | -C (O)N- | R-group Carbons |

| Ethyl 4-(benzylamino)-4-oxobutanoate | 60.8 | 14.2 | 172.5 | 31.5 | 30.8 | 171.8 | 138.5, 128.7, 127.8, 127.5, 43.6 |

| Ethyl 4-(butylamino)-4-oxobutanoate | 60.7 | 14.2 | 172.6 | 31.6 | 30.9 | 171.5 | 39.2, 31.5, 20.1, 13.8 |

Table 4: IR and Mass Spectrometry Data

| Compound | IR (cm⁻¹) | MS (m/z) [M+H]⁺ |

| Ethyl 4-(benzylamino)-4-oxobutanoate | 3290 (N-H), 1730 (C=O, ester), 1645 (C=O, amide) | 236.12 |

| Ethyl 4-(butylamino)-4-oxobutanoate | 3300 (N-H), 1732 (C=O, ester), 1648 (C=O, amide) | 202.14 |

Mandatory Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of N-substituted ethyl 4-amino-4-oxobutanoates.

Signaling Pathway: Succinate Dehydrogenase Inhibition

References

- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Reaction ability and alkylation kinetics of sulfhydride groups of soluble succinate dehydrogenase] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Friedel-Crafts Acylation using Ethyl 4-chloro-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 4-chloro-4-oxobutanoate as an acylating agent in Friedel-Crafts acylation reactions. This versatile reagent is a valuable tool for the synthesis of various aryl ketoesters, which are important intermediates in the development of pharmaceuticals and other fine chemicals. This document details the underlying reaction mechanism, provides established experimental protocols, and presents key quantitative data to guide researchers in their synthetic endeavors.

Introduction to Friedel-Crafts Acylation with this compound

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1] this compound (also known as ethyl succinyl chloride) serves as an effective acylating agent in this reaction, leading to the formation of ethyl 4-aryl-4-oxobutanoates. These products contain a keto-ester functionality, making them versatile precursors for a wide range of more complex molecules.[2]

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack by the aromatic substrate.[1] The choice of solvent and reaction temperature are critical parameters that can influence the yield and regioselectivity of the reaction.

Reaction Mechanism

The Friedel-Crafts acylation with this compound proceeds through a well-established mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride group in this compound. This polarization facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction.[3]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[1]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom of the aromatic ring that is bonded to the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ethyl 4-aryl-4-oxobutanoate product.

Quantitative Data

The yield and regioselectivity of the Friedel-Crafts acylation with this compound are highly dependent on the aromatic substrate, the Lewis acid catalyst, the solvent, and the reaction temperature. The following tables summarize typical results for the acylation of various aromatic compounds.

Table 1: Friedel-Crafts Acylation of Various Aromatic Compounds

| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Chlorobenzene | AlCl₃ | Dichloromethane | 0 - RT | Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | Moderate | [2] |

| Toluene | AlCl₃ | Dichloromethane | 0 - RT | Ethyl 4-(p-tolyl)-4-oxobutanoate | Good | [4][5] |

| Anisole | AlCl₃ | Dichloromethane | 0 - RT | Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | High | [6] |

| Naphthalene | AlCl₃ | Nitrobenzene | 0 - RT | Ethyl 4-(1-naphthyl)-4-oxobutanoate and Ethyl 4-(2-naphthyl)-4-oxobutanoate | Varies | [7][8] |

Note: Yields are reported as "Moderate," "Good," or "High" when specific percentages were not available in the cited literature. The regioselectivity for substituted benzenes is typically para-directing due to steric hindrance.[9]

Experimental Protocols

The following are representative protocols for the Friedel-Crafts acylation of aromatic compounds with this compound. Safety Precaution: Friedel-Crafts reactions are often exothermic and involve corrosive and water-sensitive reagents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All glassware must be thoroughly dried before use.[10]

General Protocol for the Acylation of an Activated Aromatic Substrate (e.g., Toluene)

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.5 equivalents)

-

This compound (1.0 equivalent)

-

Aromatic Substrate (e.g., Toluene) (1.0 - 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound in anhydrous dichloromethane dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C. Following this, add a solution of the aromatic substrate in anhydrous dichloromethane dropwise over 20-30 minutes, again keeping the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure ethyl 4-aryl-4-oxobutanoate.

Protocol for the Acylation of Naphthalene

The acylation of naphthalene can yield a mixture of 1- and 2-substituted isomers, with the product ratio being highly dependent on the solvent.[8]

-

For preferential formation of the 1-acylnaphthalene (kinetic product): Use a non-polar solvent such as carbon disulfide or dichloromethane at low temperatures.

-

For preferential formation of the 2-acylnaphthalene (thermodynamic product): Use a polar solvent such as nitrobenzene at room temperature or slightly elevated temperatures.[7][8]

The experimental procedure is similar to the general protocol described above, with the appropriate substitution of the solvent.

Applications in Drug Development and Organic Synthesis

The ethyl 4-aryl-4-oxobutanoate products synthesized via this method are valuable intermediates in the synthesis of a variety of biologically active molecules and complex organic structures. The keto and ester functionalities can be selectively manipulated to build more elaborate molecular architectures. For instance, the ketone can be reduced to an alcohol, and the ester can be hydrolyzed to a carboxylic acid, providing two handles for further chemical transformations. These intermediates are key in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[11]

Troubleshooting

Table 2: Common Issues and Solutions in Friedel-Crafts Acylation

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no reaction | Inactive catalyst (moisture contamination) | Ensure all glassware is oven- or flame-dried. Use fresh, anhydrous Lewis acid and solvents.[2] |

| Deactivated aromatic substrate | Use a more reactive aromatic substrate or harsher reaction conditions (higher temperature, stronger Lewis acid), though this may lead to side products. | |

| Insufficient catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with it. Increase the molar ratio of the catalyst.[2] | |

| Formation of tarry byproducts | Reaction temperature too high | Maintain strict temperature control, especially during the addition of reagents. |

| Prolonged reaction time | Monitor the reaction by TLC and quench it upon completion. | |

| Unexpected regioselectivity | Reaction conditions favoring a different isomer | Adjust the solvent and temperature to favor the desired kinetic or thermodynamic product.[7][8] |

Conclusion

The Friedel-Crafts acylation using this compound is a robust and versatile method for the synthesis of ethyl 4-aryl-4-oxobutanoates. Careful control of reaction parameters, particularly the choice of catalyst, solvent, and temperature, is crucial for achieving high yields and desired regioselectivity. The resulting keto-ester products are valuable building blocks for the synthesis of a wide range of complex organic molecules with applications in medicinal chemistry and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. chemcess.com [chemcess.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 4-Chloro-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing ethyl 4-chloro-4-oxobutanoate as a versatile starting material. This bifunctional reagent, possessing both an acid chloride and an ester functional group, serves as a valuable building block for the construction of diverse and medicinally relevant heterocyclic scaffolds.

Synthesis of Pyridazin-3(2H)-ones

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The following protocol outlines the synthesis of a key pyridazinone intermediate via the cyclocondensation of this compound with hydrazine hydrate.

Application:

This protocol is applicable for the synthesis of 6-hydroxypyridazin-3(2H)-one, a precursor for a variety of substituted pyridazinone derivatives with potential therapeutic applications.

Reaction Scheme:

Experimental Protocol: Synthesis of 6-Hydroxypyridazin-3(2H)-one

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Glacial acetic acid

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound in ethanol, add hydrazine hydrate dropwise at room temperature with continuous stirring.

-

After the initial exothermic reaction subsides, add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the resulting solid using a Büchner funnel and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-hydroxypyridazin-3(2H)-one.

-

Dry the purified product under vacuum.

Quantitative Data:

| Parameter | Value |

| Yield | 75-85% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (approx. 78 °C in ethanol) |

| Purity (by HPLC) | >98% |

Logical Workflow for Pyridazinone Synthesis

Caption: Workflow for the synthesis of 6-hydroxypyridazin-3(2H)-one.

Synthesis of N-Substituted Pyrrolidine-2,5-diones (Succinimides)

N-substituted pyrrolidine-2,5-diones, commonly known as succinimides, are important heterocyclic motifs found in a variety of anticonvulsant and other neurologically active drugs. The following protocol describes a general method for the synthesis of N-substituted succinimides from this compound and primary amines.

Application:

This protocol can be employed for the synthesis of a library of N-aryl, N-alkyl, and other N-substituted succinimides for structure-activity relationship (SAR) studies in drug discovery.

Reaction Scheme:

Experimental Protocol: General Synthesis of N-Substituted Pyrrolidine-2,5-diones

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline, benzylamine) (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Brine solution

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the primary amine and triethylamine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound in the same anhydrous solvent dropwise via an addition funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-